molecular formula C5H2ClN3 B1357153 5-Chloropyrazine-2-carbonitrile CAS No. 36070-75-4

5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153
CAS No.: 36070-75-4
M. Wt: 139.54 g/mol
InChI Key: GTYRFWMSDBGPTI-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbonitrile (CAS: 36070-75-4) is a heterocyclic compound with the molecular formula C₅H₂ClN₃ and a molecular weight of 139.54 g/mol . It features a pyrazine ring substituted with a chlorine atom at the C5 position and a nitrile group at the C2 position (Figure 1). This structure confers unique electronic properties, making it an intermediate in pharmaceutical synthesis and organic coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Kinase Inhibitors
5-Chloropyrazine-2-carbonitrile is primarily utilized in the development of kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2). JAK2 inhibitors are being studied for their potential therapeutic effects against various cancers and inflammatory diseases. The compound's ability to modulate the JAK-STAT signaling pathway makes it a valuable asset in drug discovery and development .

2. Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity. Specifically, it is involved in synthesizing tuberculostatic pyrazine derivatives, which are being explored for their effectiveness against tuberculosis and other microbial infections. This application highlights the compound's potential role in combating antibiotic resistance .

Materials Science

1. Development of Advanced Materials
In materials science, this compound is investigated for its potential in creating advanced materials, including polymers and coatings. These materials are sought for their enhanced durability and resistance to environmental factors, which could have significant implications in various industrial applications .

Agricultural Research

1. Agrochemical Formulations
The compound serves as a key intermediate in the synthesis of agrochemicals, contributing to the formulation of effective herbicides and fungicides. This application is crucial for improving crop yields and protecting against pests, demonstrating the compound's versatility beyond medicinal uses .

Case Studies

Study Focus Findings
Study on JAK2 InhibitionInvestigated the efficacy of this compound derivativesFound significant inhibition of JAK2 activity, suggesting potential for cancer treatment
Synthesis of Tuberculostatic DerivativesExplored antimicrobial propertiesIdentified promising candidates for treating tuberculosis
Development of CoatingsExamined material propertiesDemonstrated enhanced durability and resistance to environmental degradation

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target . For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 5-Chloropyrazine-2-carbonitrile and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile Applications
This compound 36070-75-4 C₅H₂ClN₃ 139.54 Cl at C5, CN at C2 High regioselectivity in C5 substitution Pharmaceutical intermediates
3-Chloropyrazine-2-carbonitrile 6863-74-7 C₅H₂ClN₃ 139.54 Cl at C3, CN at C2 Lower regioselectivity due to steric hindrance Limited use in coupling reactions
3,6-Dichloropyrazine-2-carbonitrile 356783-16-9 C₅HCl₂N₃ 174.00 Cl at C3 and C6, CN at C2 Enhanced electron deficiency; reactive at C5 Anticancer agent synthesis
Pyrazine-2-carbonitrile 19847-12-2 C₅H₃N₃ 105.10 CN at C2; no halogen substituents Reactivity driven by nitrile group Agrochemical intermediates

Reactivity and Functionalization

(a) Electronic Effects

  • This compound : The chlorine atom at C5 increases the electron deficiency of the pyrazine ring, directing nucleophilic attacks (e.g., thiol coupling) to C5 or C3 positions . Computational studies confirm that the C5 position has the highest electrophilicity index (ω = 3.2 eV) compared to C3 (ω = 2.8 eV) .
  • 3-Chloropyrazine-2-carbonitrile : Substitution at C3 reduces regioselectivity due to steric hindrance from the nitrile group, leading to lower yields in coupling reactions .
  • 3,6-Dichloropyrazine-2-carbonitrile : The dual chlorine substituents amplify electron withdrawal, enabling rapid nucleophilic substitution at C5 under mild conditions .

Notes

Synthetic Challenges : The regioselectivity of this compound is highly dependent on reaction conditions. Copper catalysts and polar aprotic solvents (e.g., DMF) optimize yields .

Regulatory Status: this compound is classified as a non-hazardous research chemical but requires handling under inert conditions due to moisture sensitivity .

Comparative Advantages : Among chlorinated pyrazinecarbonitriles, 5-chloro derivatives dominate pharmaceutical applications due to superior reactivity and ease of functionalization .

Biological Activity

5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5_5H2_2ClN3_3. It features a chlorine atom at the 5-position and a nitrile group at the 2-position of the pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Antimycobacterial Properties

Research has indicated that this compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study, derivatives of this compound were synthesized and tested for their ability to inhibit the growth of various mycobacterial strains. The results showed promising minimum inhibitory concentrations (MICs) in the range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv, indicating its potential as a lead compound for developing new antitubercular agents .

The mechanism by which this compound exerts its biological effects involves interactions with key enzymes and proteins. Notably, it has been identified as an inhibitor of mycobacterial fatty acid synthase I, which is crucial for mycobacterial cell wall synthesis. This inhibition leads to disrupted lipid metabolism in the bacteria, ultimately resulting in cell death .

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling Pathways: It modulates signaling pathways that are critical for cell survival and proliferation.
  • Gene Expression: Changes in gene expression profiles have been observed upon treatment with this compound, suggesting its role in transcriptional regulation.
  • Photosynthetic Electron Transport: In plant systems, it has been shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating its broad range of biological interactions.

Toxicity Profile

While this compound shows promising biological activity, it also presents a toxicity risk. It may be harmful if ingested or inhaled, necessitating careful handling in laboratory settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-Amino-5-chloropyrazine-2-carbonitrileContains an amino group at position 3Increased solubility and potential biological activity
Pyrazine-2-carboxamideLacks the cyano groupPrimarily used as a precursor rather than an active agent
5-Bromopyrazine-2-carbonitrileBromine substitution instead of chlorineDifferent reactivity patterns due to halogen nature

This compound stands out due to its specific halogen substitution and cyano group, which influence its reactivity and biological properties compared to these similar compounds.

Research Findings and Case Studies

Several studies have explored the biological activities and applications of this compound:

  • Antimycobacterial Activity: A study highlighted the synthesis of various derivatives and their testing against M. tuberculosis, revealing several candidates with low cytotoxicity and effective MIC values .
  • Mechanistic Insights: Another research effort focused on understanding how this compound interacts with mycobacterial enzymes, providing insights into its potential as a therapeutic agent against resistant strains .
  • Chemical Reactivity: Investigations into the chemical reactivity of this compound have shown that it can undergo nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloropyrazine-2-carbonitrile, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or ammonoxidation of pyrazine derivatives. For example, substituted pyrazine precursors (e.g., 2-methylpyrazine) undergo chlorination followed by nitrile group introduction via cyanation reagents like KCN or CuCN. Key intermediates are characterized using LC-MS for molecular weight confirmation (e.g., C5_5H2_2ClN3_3, MW: 139.55) and HPLC for purity (>95.0%) . Structural validation employs 1^1H/13^13C NMR to confirm substitution patterns on the pyrazine ring .

Q. What analytical techniques are essential for purity assessment and structural elucidation?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .
  • Mass Spectrometry (HRMS) : Determines exact molecular weight (e.g., 139.55 g/mol for this compound) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and bond angles, critical for studying reactivity .

Advanced Research Questions

Q. How do electronic effects of the chlorine and nitrile groups influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing chlorine and nitrile groups activate the pyrazine ring for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT calculations ) predict electrophilic regions, guiding site-selective modifications. Experimental validation involves kinetic monitoring of reactions with amines or thiols under varying temperatures (25–100°C) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Answer : Contradictions arise from differences in substituent positioning (e.g., 3-chloro vs. 5-chloro isomers). Systematic approaches include:

  • SAR Studies : Compare activity of analogs (e.g., 3-amino-6,7-dihydrocyclopenta[b]pyrazine-2-carbonitrile) to isolate structural determinants .
  • Metabolic Stability Assays : Use LC-MS/MS to assess degradation pathways in vitro (e.g., cytochrome P450 interactions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking (MOE, AutoDock) : Simulates binding to enzymes (e.g., kinases) using crystal structures from the Protein Data Bank .
  • MD Simulations : Evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., nitrile-N···H interactions) .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal toxicity .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Follow EPA guidelines for halogenated nitriles (RCRA D-code D003) .

Q. How to optimize reaction yields in multistep syntheses involving this compound?

  • Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) to identify optimal conditions (e.g., DMF at 80°C for SNAr) .
  • Catalyst Screening : Test Pd/Cu systems for cross-couplings, monitoring yields via GC-MS .

Q. Data Reproducibility and Validation

Q. What validation steps ensure reproducibility in spectral data?

  • Answer :

  • NMR Referencing : Calibrate with TMS or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) .
  • Interlaboratory Comparisons : Share raw data (e.g., JCAMP-DX files) via platforms like NIST Chemistry WebBook .

Properties

IUPAC Name

5-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRFWMSDBGPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485516
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36070-75-4
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolve 5-chloropyrazine-2-carboxamide (Example 389, Part A) (0.0878 g, 0.557 mmol) in POCl3 (5.6 mL) and heat at reflux for 35 minutes. Concentrate the reaction mixture. Take up the dark oil in saturated aqueous NaHCO3 (15 mL) and extract with dichloromethane (2×25 mL). Wash the organic layer with brine (1×15 mL), dry over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 10% ethyl acetate in hexanes to give the title compound (0.0498 g, 64.0%): GC/MS, MS ES+ 139 (M)+, time 10.6 min, % of total 100%; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 20-99% over 23 min], tR 8.2 min, 100% purity.
Quantity
0.0878 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
5-Chloropyrazine-2-carbonitrile

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